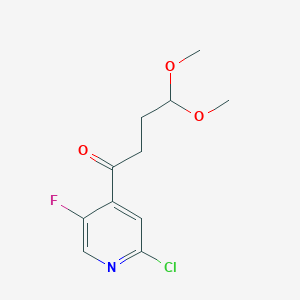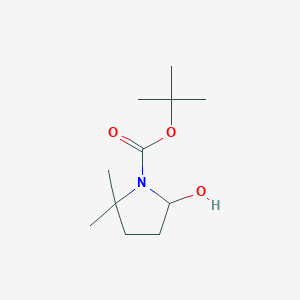
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound belonging to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by a tetralin ring system substituted with a methoxy group and a carboxylic acid ester functional group.
Vorbereitungsmethoden
The synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 7-methoxytetralin-1-yl-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction times. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the production efficiency of this ester.
Analyse Chemischer Reaktionen
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 7-hydroxy-1-tetralin-carboxylic acid, methyl ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid (HBr) can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and strong acids like HBr for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Derivatives of this ester have shown promise in various biological assays, including antimicrobial and anticancer studies.
Medicine: Research is ongoing to explore its potential therapeutic applications. Some studies suggest that derivatives of this compound may have pharmacological properties that could be useful in drug development.
Industry: In the fragrance industry, this ester is used as a precursor for the synthesis of aromatic compounds with desirable scents.
Wirkmechanismus
The mechanism by which Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate include other tetralin derivatives such as:
7-Hydroxy-1-tetralin-carboxylic acid, methyl ester: This compound differs by having a hydroxyl group instead of a methoxy group.
7-Bromo-1-tetralin-carboxylic acid, methyl ester: This compound has a bromine atom in place of the methoxy group.
7-Methoxytetralin-1-yl-carboxylic acid, ethyl ester: This ester has an ethyl group instead of a methyl group.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-10-7-6-9-4-3-5-11(12(9)8-10)13(14)16-2/h6-8,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
TXQUWCMGAYXLMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCCC2C(=O)OC)C=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1H-indazol-5-yloxy)phenyl]methanol](/img/structure/B8447212.png)





![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-2-[2-(2-furyl)ethyl]-4-hydroxy-2-isopropyl-3H-pyran-6-one](/img/structure/B8447264.png)





